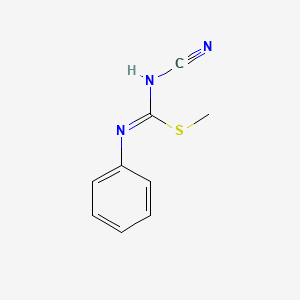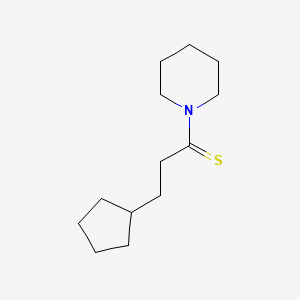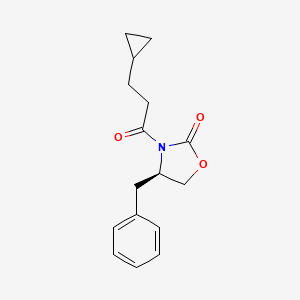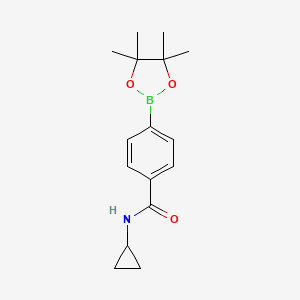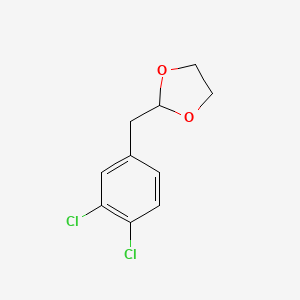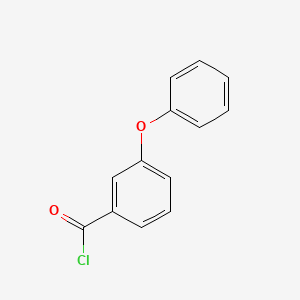
3-苯氧基苯甲酰氯
概述
描述
3-Phenoxybenzoyl chloride is a compound with the molecular formula C13H9ClO2 . It is also known by other names such as Benzoyl chloride, 3-phenoxy- .
Synthesis Analysis
The synthesis of 3-Phenoxybenzoyl chloride can be achieved by reacting 3-phenoxybenzoic acid with oxalyl chloride in the presence of a drop of DMF . The reaction is carried out in diethyl ether or dichloromethane .Molecular Structure Analysis
The molecular structure of 3-Phenoxybenzoyl chloride consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C13H9ClO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H .Chemical Reactions Analysis
The compound reacts with 3-phenoxybenzoic acid in the presence of oxalyl chloride and a drop of DMF to form 3-Phenoxybenzoyl chloride .Physical And Chemical Properties Analysis
3-Phenoxybenzoyl chloride is a clear yellow liquid . It has a molecular weight of 232.66 g/mol . The compound has a computed XLogP3 value of 4.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds .科学研究应用
在交叉偶联反应中的催化性能
3-苯氧基苯甲酰氯在催化过程中发挥作用。例如,在研究芳基格氏试剂与烷基卤代烃的高效交叉偶联中,使用了离子铁(III)络合物。这些络合物展示了在烷基氯介导的偶联中的潜力,显示了3-苯氧基苯甲酰氯在促进这些反应中的重要性(Xia et al., 2013)。
与阴离子转运蛋白的结合
使用氯-37核磁共振光谱研究了各种羟基苯甲酸对阴离子转运蛋白结合位点上氯离子的置换,显示了这些化合物在生化相互作用中的重要性(Minami et al., 1992)。
在寡脱氧核糖核苷酸合成中的保护
在寡脱氧核糖核苷酸合成中,3-苯氧基苯甲酰衍生物已被用于保护核苷的外环氨基,显示了它们在核酸化学领域的实用性(Mishra & Misra, 1986)。
在晶体学中的结构分析
涉及苯并咪唑铵氯化物衍生物的晶体结构和紫外光谱的研究,包括那些带有苯氧基苯甲酰基团的化合物,对于理解分子几何和相互作用至关重要(Khan et al., 2017)。
抗菌性能
某些苯氧基苯甲酰衍生物,如10-甲氧基-4,8-二硝基-6H-苯并[2,3-c]色酮,已被合成并用于测试其抗菌活性。这突显了3-苯氧基苯甲酰氯在创造具有药用性质的化合物方面的潜力(Havaldar et al., 2004)。
聚合催化剂
3-苯氧基苯甲酰氯衍生物已被用于合成铝螯合物,这些螯合物在聚合过程中充当催化剂。这些研究为新材料和化学过程的发展提供了见解(Romain et al., 2014)。
树枝状聚合物的开发
从多酚合成聚(3,4,5-三羟基苯甲酸酯)树枝状聚合物的研究展示了3-苯氧基苯甲酰氯在创建复杂分子结构中的应用,这在纳米技术和材料科学领域具有重要意义(Jung et al., 2010)。
比色分析
该化合物已被用于分析有机羟基团的比色方法,表明了它在化学分析和实验室技术中的作用(Umbreit & Houtman, 1967)。
抑制剂的合成
已合成3-苯氧基苯甲酰氯衍生物作为ClC-K氯通道的潜在抑制剂,展示了该化合物在制药研究中的相关性(Piemontese et al., 2010)。
尿液中代谢产物的检测
通过荧光酶免疫分析检测到拟除虫剂代谢产物3-苯氧基苯甲酸,这对环境和健康监测至关重要(Huo et al., 2018)。
聚羟基苯甲酸酯的合成
聚(3-羟基苯甲酸酯)的合成突显了3-苯氧基苯甲酰氯在创建新的聚合材料中的作用,为聚合科学和材料工程领域做出贡献(Kricheldorf et al., 1982)。
假单胞菌菌株的代谢
研究发现一株假单胞菌菌株能够代谢苯氧基苯甲酸酯,包括3-苯氧基苯甲酸酯,突显了这种化合物在微生物降解过程中的生物学相关性。这对于理解环境生物降解和生物修复策略(Topp & Akhtar, 1991)具有重要意义。
有机合成中的应用
关于CF3的脱氟二芳基羟基化转化研究显示了CF3和芳香环上附着的氯代羰基的化学选择性芳基化,展示了该化合物在复杂有机合成中的实用性(Okamoto et al., 2010)。
安全和危害
作用机制
Target of Action
3-Phenoxybenzoyl chloride primarily targets dipeptidyl peptidase-4 and nonenzymatic glycosylation of proteins . These targets play a crucial role in various biological processes, including protein degradation and post-translational modification.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the normal functioning of these proteins, potentially altering various biological processes in which they are involved.
Biochemical Pathways
The inhibition of dipeptidyl peptidase-4 and nonenzymatic glycosylation of proteins by 3-Phenoxybenzoyl chloride can affect several biochemical pathways. For instance, it can influence the degradation of proteins and the formation of advanced glycation end-products . The downstream effects of these changes can have significant impacts on cellular functions and overall organism health.
Result of Action
The molecular and cellular effects of 3-Phenoxybenzoyl chloride’s action include the inhibition of protein degradation and glycosylation . These effects can lead to changes in protein function and structure, potentially impacting various cellular processes.
生化分析
Biochemical Properties
3-Phenoxybenzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of esters and amides. It interacts with enzymes such as esterases and proteases, facilitating the formation of ester and amide bonds. These interactions are essential for the synthesis of various biologically active compounds. Additionally, 3-Phenoxybenzoyl chloride can react with nucleophiles, such as amino acids and peptides, forming stable covalent bonds. This reactivity makes it a valuable tool in the modification of biomolecules for research and therapeutic purposes .
Cellular Effects
The effects of 3-Phenoxybenzoyl chloride on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Phenoxybenzoyl chloride can modulate the activity of peroxisome proliferator-activated receptors, which play a vital role in regulating lipid metabolism and glucose homeostasis. This modulation can lead to changes in gene expression patterns, affecting various metabolic pathways within the cell . Furthermore, 3-Phenoxybenzoyl chloride has been shown to inhibit the activity of certain enzymes involved in protein glycation, thereby reducing the formation of advanced glycation end-products .
Molecular Mechanism
At the molecular level, 3-Phenoxybenzoyl chloride exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit dipeptidyl peptidase-4, an enzyme involved in glucose metabolism . Additionally, 3-Phenoxybenzoyl chloride can activate glucokinase, an enzyme that plays a critical role in glucose sensing and insulin secretion . These interactions highlight the compound’s ability to modulate key biochemical pathways through specific binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenoxybenzoyl chloride can vary over time. The compound is relatively stable under ambient conditions but can degrade upon prolonged exposure to light and moisture. In vitro studies have shown that 3-Phenoxybenzoyl chloride can maintain its activity for extended periods, provided it is stored under appropriate conditions . Long-term exposure to 3-Phenoxybenzoyl chloride has been associated with changes in cellular function, including alterations in cell proliferation and differentiation . These effects underscore the importance of controlling experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of 3-Phenoxybenzoyl chloride in animal models are dose-dependent. At low doses, the compound has been shown to exhibit beneficial effects, such as improved glucose tolerance and reduced inflammation . At higher doses, 3-Phenoxybenzoyl chloride can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
3-Phenoxybenzoyl chloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The compound’s ability to modulate key metabolic pathways underscores its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, 3-Phenoxybenzoyl chloride is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, 3-Phenoxybenzoyl chloride can interact with membrane transporters, influencing its uptake and efflux from cells . These interactions play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-Phenoxybenzoyl chloride is influenced by its chemical properties and interactions with cellular components. It can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments. Post-translational modifications and targeting signals can further influence the subcellular distribution of 3-Phenoxybenzoyl chloride, directing it to specific organelles or compartments .
属性
IUPAC Name |
3-phenoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZXIWBOKOZOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375118 | |
| Record name | 3-phenoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-15-0 | |
| Record name | 3-Phenoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3586-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
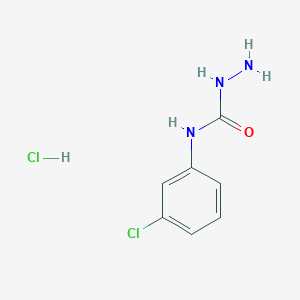
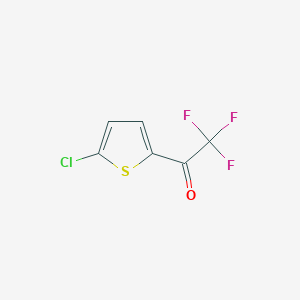
![[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid](/img/structure/B1349905.png)
